molecular formula C10H12ClNO2 B14618853 Ethyl 4-(chloroamino)-3-methylbenzoate CAS No. 60903-07-3

Ethyl 4-(chloroamino)-3-methylbenzoate

Cat. No.: B14618853
CAS No.: 60903-07-3
M. Wt: 213.66 g/mol
InChI Key: KFIUJYKTFJXTQU-UHFFFAOYSA-N
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Description

Ethyl 4-(chloroamino)-3-methylbenzoate is an aromatic ester featuring a chloroamino (–NHCl) substituent at the para position and a methyl group at the meta position of the benzyl ring. This compound is structurally significant due to the interplay between the electron-donating methyl group and the moderately electron-withdrawing chloroamino moiety, which influences its electronic properties, solubility, and reactivity. The chloroamino group introduces unique stability challenges, as such substituents may undergo hydrolysis or redox reactions under specific conditions, a behavior observed in related chloroamino-containing compounds .

Properties

CAS No.

60903-07-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 4-(chloroamino)-3-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-5-9(12-11)7(2)6-8/h4-6,12H,3H2,1-2H3

InChI Key

KFIUJYKTFJXTQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloroamino)-3-methylbenzoate typically involves the esterification of 4-(chloroamino)-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloroamino)-3-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroamino group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The chloroamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.

    Oxidation: Formation of 4-(chloroamino)-3-methylbenzoic acid.

    Reduction: Formation of Ethyl 4-(amino)-3-methylbenzoate.

Scientific Research Applications

Ethyl 4-(chloroamino)-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloroamino)-3-methylbenzoate involves its interaction with specific molecular targets. The chloroamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects: The chloroamino group (–NHCl) in the target compound exhibits a balance of electron-withdrawing (Cl) and electron-donating (NH) characteristics, contrasting with purely electron-withdrawing groups (e.g., –NO2 in ) or electron-donating groups (e.g., –CH3 in ). This duality may render the compound versatile in reactions requiring moderate activation.
  • Stability: Compared to ethyl 4-aminobenzoate, the chloroamino derivative is less prone to oxidation but may hydrolyze to yield chlorinated byproducts under acidic or basic conditions .

Spectroscopic and Analytical Comparisons

While direct spectral data for this compound are unavailable, inferences can be drawn from related compounds:

  • NMR: The 3-CH3 group would resonate at ~2.3 ppm (similar to M3MB ), while the –NHCl proton may appear as a broad singlet at ~5–6 ppm, as seen in chloroamino toluene derivatives .
  • FT-IR : Expected peaks include C=O stretch (~1700 cm⁻¹), N–H bend (~1600 cm⁻¹), and C–Cl stretch (~750 cm⁻¹) .
  • MS : Molecular ion [M+H]+ would likely appear at m/z 214, with fragments corresponding to loss of Cl (–35) or NHCl (–51) .

Industrial and Pharmacological Relevance

  • Material Science : The compound’s stability under varying conditions (e.g., thermal, photolytic) remains uncharacterized, unlike tert-butyl 4-(5-chloro-6-methoxypyridin-3-yl)-3-methylbenzoate, which shows robust stability in organic solvents .

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